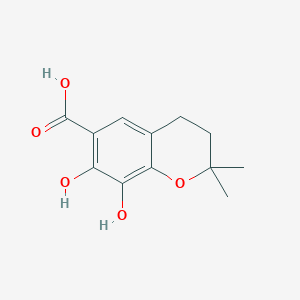
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its ability to protect against oxidative stress-induced damage in various biological systems.
Wirkmechanismus
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing their reactivity. It also chelates metal ions, which can generate free radicals through Fenton chemistry. This compound can also upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to protect against oxidative stress-induced damage in various biological systems, including the cardiovascular, nervous, and immune systems. It has been shown to improve endothelial function, reduce inflammation, and enhance immune function. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid is a widely used antioxidant in laboratory experiments due to its water solubility and stability. It is also relatively inexpensive and readily available. However, this compound has some limitations in laboratory experiments, such as its limited ability to cross cell membranes and its potential to interfere with other assays due to its reducing properties.
Zukünftige Richtungen
There are several potential future directions for research on 7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid. One area of interest is the development of this compound derivatives with improved antioxidant properties and bioavailability. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of this compound.
Synthesemethoden
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid can be synthesized by the condensation of 2,3-dimethylhydroquinone with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of an acid catalyst. The resulting product is then oxidized to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid has been extensively studied for its antioxidant properties and its ability to protect against oxidative stress-induced damage in various biological systems. It has been used in cell culture studies, animal models, and clinical trials to investigate its potential therapeutic applications. This compound has been shown to protect against DNA damage, lipid peroxidation, and protein oxidation. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
7,8-dihydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2)4-3-6-5-7(11(15)16)8(13)9(14)10(6)17-12/h5,13-14H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
CCHQYZXEIAMBRL-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C(=C(C(=C2)C(=O)O)O)O)C |
Kanonische SMILES |
CC1(CCC2=CC(=C(C(=C2O1)O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![2-[4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B283886.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283893.png)
